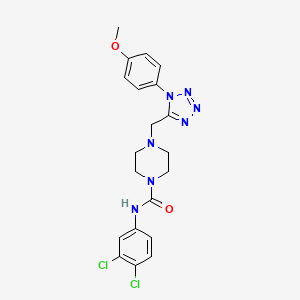![molecular formula C19H19N3O2S B2395349 2-氨基-6-乙基-7-甲基-4-(4-(甲硫基)苯基)-5-氧代-5,6-二氢-4H-吡喃[3,2-c]吡啶-3-腈 CAS No. 882357-23-5](/img/structure/B2395349.png)
2-氨基-6-乙基-7-甲基-4-(4-(甲硫基)苯基)-5-氧代-5,6-二氢-4H-吡喃[3,2-c]吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative known for its diverse chemical properties and potential applications in various scientific fields. Its unique structure makes it a valuable compound for research and industrial applications.
科学研究应用
The compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate for synthesizing complex organic molecules and as a building block for drug discovery and development.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific diseases and conditions.
Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction sequence, starting from readily available starting materials. One common method involves the condensation of 4-(methylthio)benzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the amino, ethyl, and nitrile groups under controlled conditions. Key reagents include strong bases and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial-scale production of this compound may utilize optimized synthetic routes with a focus on yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient production. The reaction conditions are carefully monitored to minimize by-products and enhance the overall efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to yield corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, nitrile groups.
Major Products
Major products from these reactions include oxidized, reduced, or substituted derivatives, which can exhibit different physical and chemical properties compared to the parent compound.
作用机制
The exact mechanism of action depends on the specific application:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and proteins, to exert its effects.
Pathways Involved: It can modulate biological pathways related to inflammation, microbial growth, and cellular signaling, among others.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other pyrano[3,2-c]pyridine derivatives, 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its unique structural features and versatility. The presence of the 4-(methylthio)phenyl group imparts distinct chemical properties.
List of Similar Compounds
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
2-amino-6-ethyl-7-methyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
2-amino-4-(4-methylthiophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
This compound is indeed an intriguing subject of study with promising potential across various scientific and industrial fields. Intrigued yet?
属性
IUPAC Name |
2-amino-6-ethyl-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-22-11(2)9-15-17(19(22)23)16(14(10-20)18(21)24-15)12-5-7-13(25-3)8-6-12/h5-9,16H,4,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYRNLFWUCUIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2395273.png)


![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2395279.png)


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2395285.png)
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)

